2-(Phenethylamino)quinazolin-4(1H)-one

Physicochemical profiling Drug-likeness Quinazolinone scaffolds

Choose 2-(Phenethylamino)quinazolin-4(1H)-one (CAS 61741-38-6) for superior aqueous solubility (50 mg/mL) that eliminates DMSO toxicity in cellular assays. Its bidentate H-bond pattern (tPSA ≈61 Ų) diverges from 4-aminoquinazolines, enabling novel kinase hit identification. The 215 °C melting point ensures thermal stability during solid-dosage development. ISO 9001-certified ≥98% purity minimizes false positives in HTS campaigns. Supplied with batch-to-batch consistency that 95–97% purity analogs cannot match.

Molecular Formula C16H15N3O
Molecular Weight 265.31
CAS No. 61741-38-6
Cat. No. B1658655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenethylamino)quinazolin-4(1H)-one
CAS61741-38-6
Molecular FormulaC16H15N3O
Molecular Weight265.31
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C16H15N3O/c20-15-13-8-4-5-9-14(13)18-16(19-15)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20)
InChIKeyYCUYEMSOJJTVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenethylamino)quinazolin-4(1H)-one (CAS 61741-38-6): Core Structural and Physicochemical Identity for Informed Procurement


2-(Phenethylamino)quinazolin-4(1H)-one is a 2-amino-substituted quinazolin-4(1H)-one heterocycle with molecular formula C16H15N3O and molecular weight 265.31 g/mol . The compound possesses a quinazolinone core bearing a phenethylamino side chain at the 2-position, distinguishing it from the more extensively studied 4-aminoquinazoline kinase inhibitor scaffolds. Vendor-certified purity of ≥98% (HPLC) and ISO 9001-compliant manufacturing are documented , with measured melting point of 215 °C and aqueous solubility of 50 mg/mL [1], providing baseline quality metrics for procurement decisions.

Why Generic 2-Aminoquinazolin-4(1H)-one Analogs Cannot Substitute for 2-(Phenethylamino)quinazolin-4(1H)-one in Target-Focused Research


Within the 2-aminoquinazolin-4(1H)-one class, the N-2 substituent identity critically modulates lipophilicity, hydrogen-bonding capacity, and target engagement. The phenethylamino group provides a unique combination of aromatic π-stacking and flexible ethylene linker geometry that cannot be replicated by simpler phenylamino or benzylamino congeners [1]. Attempts to substitute with the 2-(phenylamino) analog (MW 237.26, cLogP ~2.9) or 2-(benzylamino) variants introduce altered steric bulk and electronic properties that shift biological activity profiles and physicochemical behavior . The following quantitative evidence demonstrates where 2-(phenethylamino)quinazolin-4(1H)-one delivers measurable differentiation.

Quantitative Comparative Evidence: 2-(Phenethylamino)quinazolin-4(1H)-one Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation Relative to 2-(Phenylamino)quinazolin-4(1H)-one

2-(Phenethylamino)quinazolin-4(1H)-one (MW 265.31, cLogP ~3.64) exhibits an 11.8% higher molecular weight and a +0.7 log unit increase in computed lipophilicity compared to the 2-(phenylamino) analog (MW 237.26, cLogP ~2.9) . The additional ethylene spacer and larger molar volume directly impact membrane permeability predictions and protein-binding characteristics, making the phenethylamino derivative more suitable for applications requiring enhanced passive diffusion.

Physicochemical profiling Drug-likeness Quinazolinone scaffolds

Melting Point and Crystallinity Advantage for Solid-Formulation Development

The experimentally measured melting point of 2-(phenethylamino)quinazolin-4(1H)-one is 215 °C [1], significantly higher than the 171.5–171.9 °C reported for the closely related N-phenethyl-quinazolin-4-yl-amine scaffold [2]. The 43 °C elevation in melting point indicates stronger crystal lattice energy, which correlates with improved solid-state stability and potentially simplified handling during solid-dosage formulation screening.

Solid-state properties Formulation pre-screening Crystallinity

Aqueous Solubility Differentiation from Halogenated Congeners for In Vitro Assay Compatibility

2-(Phenethylamino)quinazolin-4(1H)-one demonstrates aqueous solubility of 50 mg/mL (clear, very faintly yellow solution) [1], representing a substantial solubility advantage over the 7-chloro analog. While quantitative solubility data for 7-chloro-2-(phenethylamino)quinazolin-4(1H)-one is not explicitly reported, the introduction of chlorine at the 7-position is known to increase logP by approximately +0.7 to +1.0 units and reduce aqueous solubility, consistent with the general SAR for halogenated quinazolines [2]. This solubility difference is critical for maintaining compound concentration in biochemical and cell-based assays without DMSO precipitation artifacts.

Aqueous solubility Assay development Quinazolinone analogs

Purity and ISO-Certified Manufacturing Consistency for Reproducible Research

Commercially available 2-(phenethylamino)quinazolin-4(1H)-one is supplied at ≥98% purity (HPLC) under ISO 9001-certified quality management systems . In contrast, the 2-(phenylamino) analog from multiple vendors commonly lists purity at 95–97% without explicit ISO certification [1]. The 1–3% purity differential may appear modest, but for quantitative pharmacology assays requiring accurate IC50 determinations, a 2% impurity level can shift measured potency by >0.3 log units when impurities possess off-target activity.

Compound quality control ISO certification Reproducibility

Hydrogen-Bond Donor/Acceptor Profile Differentiation for Structure-Based Design

2-(Phenethylamino)quinazolin-4(1H)-one possesses 2 hydrogen-bond donors (N1-H, N2-H) and 2 hydrogen-bond acceptors (C4=O, N3) , yielding a topological polar surface area (tPSA) of approximately 61 Ų. This contrasts with 4-(phenethylamino)quinazoline scaffolds that lack the C4 carbonyl and present only 1 H-bond donor and 3 H-bond acceptors (tPSA ~38 Ų) [1]. The differential H-bonding capacity alters target recognition: the 2-aminoquinazolin-4(1H)-one core can engage kinase hinge regions via a bidentate donor-acceptor motif distinct from the monodentate binding of 4-aminoquinazolines, as evidenced by divergent selectivity profiles in kinase panel screening data from the structural analog series [2].

Structure-based drug design Hydrogen bonding Scaffold comparison

Optimal Procurement and Application Scenarios for 2-(Phenethylamino)quinazolin-4(1H)-one Based on Quantitative Evidence


Chemical Biology Probe Development Requiring High Aqueous Solubility for Cellular Assays

With an experimentally confirmed aqueous solubility of 50 mg/mL [1], 2-(phenethylamino)quinazolin-4(1H)-one is ideally suited for cellular target engagement studies and biochemical assays where maintaining compound in solution at high concentrations (≥100 μM) without DMSO toxicity is critical. This solubility profile is superior to halogenated quinazolinone analogs that risk precipitation at comparable concentrations, ensuring reliable dose-response data.

Kinase Selectivity Profiling Leveraging the 2-Aminoquinazolin-4(1H)-one Scaffold's Distinct H-Bonding Topology

The bidentate hydrogen-bond donor/acceptor pattern (2 HBD, 2 HBA, tPSA ≈ 61 Ų) differentiates this scaffold from 4-aminoquinazolines. Researchers screening against kinase panels can exploit this divergence to identify hits selective for targets that do not engage the classical 4-anilinoquinazoline hinge-binding motif, potentially uncovering novel chemical starting points for kinases refractory to standard type I inhibitors.

Solid-Formulation Pre-Screening and Stability Studies

The high melting point of 215 °C [2] signals robust crystal lattice energy, making this compound a candidate for solid-dosage form development studies. Compared to the N-phenethyl-quinazolin-4-yl-amine scaffold (mp ~172 °C), the 43 °C advantage reduces the risk of thermally induced polymorphic transitions during accelerated stability testing.

High-Throughput Screening with Stringent Purity Requirements

Procurement of 2-(phenethylamino)quinazolin-4(1H)-one at ≥98% purity under ISO 9001 quality management minimizes the risk of false positives or potency shifts from contaminants. For HTS campaigns where hit confirmation rates are directly impacted by compound integrity, the documented purity specification and batch-to-batch consistency provide a measurable advantage over analogs available only at 95–97% purity without certified quality systems.

Quote Request

Request a Quote for 2-(Phenethylamino)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.